REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([OH:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[Cl-].[K+].Cl.C[CH2:17][O:18]CC>[C-]#N.[Zn+2].[C-]#N>[OH:1][C:2]1[C:11]([OH:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH:17]=[O:18] |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC=CC=C2C=C1O
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
zinc cyanide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with inlet-tube, stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, reflux condenser and calcium chloride tube
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
Subsequently, the ether was decanted
|
Type
|
CUSTOM
|
Details
|
destroyed with sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
In order to remove the residual ether
|
Type
|
CUSTOM
|
Details
|
the oily residue was evacuated hot
|
Type
|
ADDITION
|
Details
|
treated with 800 ml of water
|
Type
|
STIRRING
|
Details
|
stirred at 60° C. on a steam-bath
|
Type
|
FILTRATION
|
Details
|
The cooled mixture was filtered under suction
|
Type
|
FILTRATION
|
Details
|
the material on the suction filter
|
Type
|
CUSTOM
|
Details
|
was dried at 40 ° C. in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in acetonitrile
|
Type
|
TEMPERATURE
|
Details
|
while warming
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
after concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121.3 g | |
YIELD: PERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |